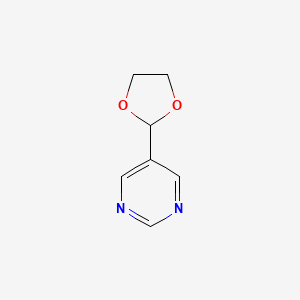
4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a methoxy group at the 4-position and a tetrahydro configuration at positions 5, 6, 7, and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with methoxy-substituted aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the methoxy group, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Quinazolinone: A closely related compound with a similar core structure but lacking the methoxy group.
Dihydroquinazoline: Another related compound with a reduced quinazoline core.
Methoxyquinazoline: A compound with a methoxy group at a different position on the quinazoline core.
Uniqueness: 4-Methoxy-5,6,7,8-tetrahydroquinazolin-2-amine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-methoxy-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H2,1H3,(H2,10,11,12) |
Clé InChI |
YCFLGGGUIDWEDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC2=C1CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8685940.png)


![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)


